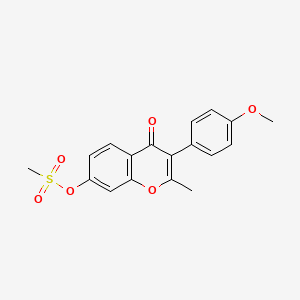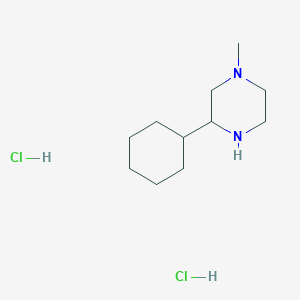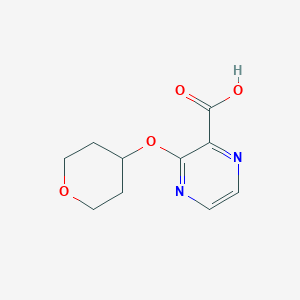
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, also known as H 89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that regulates many cellular processes, including metabolism, gene expression, and cell growth. H 89 has been widely used in scientific research to study the role of PKA in various biological systems.
Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Selective hydrolysis of methanesulfonate esters, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, can be applied in organic synthesis processes to selectively remove methanesulfonate esters without affecting other ester types. This process allows for precise control over chemical reactions, enhancing the purity and yield of desired products (Chan, Cox, & Sinclair, 2008).
Synthesis and Characterization of Self-Assemblies
Diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, showcasing the utility of sulfonate-phosphonate ligands in creating complex molecular structures. These self-assemblies have potential applications in material science and catalysis due to their unique structural properties (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Spectroscopic Characterization of Ligands
The spectroscopic characterization of compounds such as this compound provides insight into their potential as bidentate and tridentate ligands. These studies are crucial for understanding the chemical behavior and applications of these molecules in coordination chemistry (Mason et al., 2003).
Microwave-assisted Synthesis
Microwave-assisted synthesis utilizing methanesulfonic acid catalysis offers an efficient method for preparing compounds related to this compound. This technique reduces reaction times and energy consumption, providing a greener alternative to traditional synthesis methods (Qi et al., 2014).
Antibacterial Effects and Derivatives Synthesis
Research into the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with this compound, has shown promising antibacterial activity. This suggests potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-17(12-4-6-13(22-2)7-5-12)18(19)15-9-8-14(10-16(15)23-11)24-25(3,20)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYELPHPOAMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2778374.png)
![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)
![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B2778378.png)

![1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B2778383.png)





![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2778393.png)
